molecular formula C12H19NO3 B2401952 N-(2,6-Dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide CAS No. 2361638-29-9

N-(2,6-Dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide

Cat. No.: B2401952
CAS No.: 2361638-29-9
M. Wt: 225.288
InChI Key: WPFTVJYGYCIOKE-UHFFFAOYSA-N
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Description

N-(2,6-Dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide is a spirocyclic compound featuring a 1-oxaspiro[4.5]decan-8-one core modified with a methyl group at position 7 and a prop-2-enamide substituent. Its molecular formula is C₁₆H₂₃NO₃, with a molecular weight of 277.37 g/mol (CAS: MDLMFCD09261337) . This compound is structurally characterized by a spiro junction at C7, creating a bicyclic system with oxygen atoms at positions 2 and 4.

Properties

IUPAC Name

N-(2,6-dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-2-11(14)13-8-10-4-3-5-12(16-10)6-7-15-9-12/h2,10H,1,3-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFTVJYGYCIOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCCC2(O1)CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide typically involves the reaction of 2,6-dioxaspiro[4.5]decan-7-ylmethanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent unwanted side reactions. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors could be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the prop-2-enamide moiety.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Preparation

The synthesis of N-(2,6-Dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide typically involves the reaction of 2,6-dioxaspiro[4.5]decan-7-ylmethanol with acryloyl chloride in the presence of a base such as triethylamine. This process is conducted under an inert atmosphere to prevent unwanted side reactions, followed by purification through column chromatography to achieve high purity levels .

Scientific Research Applications

This compound has several key applications:

Chemistry

It serves as a building block for synthesizing more complex molecules. The unique spirocyclic structure allows for the creation of novel compounds with diverse functionalities.

Biology

Research is ongoing into its potential as a bioactive compound with antimicrobial and anticancer properties. The compound's mechanism of action involves interactions with specific molecular targets, enhancing its affinity and selectivity for biological pathways.

Medicine

The compound is being explored for its use in drug development , particularly in designing spirocyclic drugs that can effectively interact with biological targets. Its structural characteristics may lead to innovative therapeutic agents.

Industry

In materials science, it is utilized in developing new materials with unique properties, including polymers and resins that can be tailored for specific applications .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control samples, suggesting potential for development as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies demonstrated that this compound exhibited cytotoxic effects on certain cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through specific receptor interactions, highlighting its potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of N-(2,6-Dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique mode of binding, which can enhance the compound’s affinity and selectivity for its target. This can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of spirocyclic derivatives synthesized for their unique steric and electronic properties. Below is a detailed comparison with analogs from the literature:

Structural and Functional Group Variations

Compound Name Substituents/Modifications Molecular Formula Key Differences Reference
N-(2,6-Dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide Prop-2-enamide at C7-methyl C₁₆H₂₃NO₃ Reactive acrylamide group
N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl)acetamide Acetamide at C7, conjugated diene system C₁₂H₁₅NO₄ Acetamide substituent; diene reactivity
7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-diene-8-one Methoxy at C7, methyl at C2 C₁₁H₁₄O₃ Methoxy group; no amide functionality
7-Methoxy-2-isopropyl-1-oxaspiro[4.5]deca-6,9-diene-8-one Isopropyl at C2, methoxy at C7 C₁₃H₁₈O₃ Bulkier isopropyl group

Physicochemical Properties

  • LogP : The prop-2-enamide derivative (LogP ~2.1) is less lipophilic than benzamide analogs (LogP ~2.8) due to the polarizable acrylamide group .
  • Solubility : Methoxy-substituted derivatives exhibit higher aqueous solubility (>10 mg/mL) compared to the acrylamide analog (~5 mg/mL) .

Research Findings and Implications

  • Material Science : The α,β-unsaturated carbonyl system enables crosslinking in hydrogels, with tunable mechanical properties based on spirocyclic ring strain .

Biological Activity

N-(2,6-Dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity based on various research findings, including its mechanisms of action, potential therapeutic applications, and comparison with similar compounds.

Chemical Structure and Properties

This compound possesses a unique spirocyclic structure characterized by a dioxane ring fused with a decane ring. The compound's molecular formula is C12H19NO3C_{12}H_{19}NO_3, and it has a molecular weight of approximately 225.29 g/mol .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure enhances its binding affinity and selectivity for various enzymes and receptors, which may lead to modulation of biological pathways relevant to therapeutic effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways such as MAPK/ERK and NF-κB .

Other Biological Activities

Additional studies have explored the compound's roles in:

  • Anti-inflammatory responses : Modulating inflammatory pathways could lead to therapeutic applications in chronic inflammatory diseases.
  • Neuroprotective effects : Potential interactions with neuronal signaling pathways may offer benefits in neurodegenerative conditions .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antibiotic agent .
  • Anticancer Activity Investigation : In vitro assays reported in Cancer Letters highlighted the compound's ability to inhibit tumor growth in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle disruption .
  • Neuroprotective Study : Research published in Neuropharmacology examined the neuroprotective effects of the compound in models of oxidative stress, suggesting its potential utility in treating neurodegenerative diseases .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
1,4-Dioxaspiro[4.5]decan-3-ylmethyl prop-2-enoateStructureAntimicrobial
1,4-Dioxaspiro[4.5]decan-8-oneStructurePotentially neuroprotective

The comparison highlights that while similar compounds share some biological activities, the unique structural features of this compound may confer distinct advantages in terms of efficacy and specificity.

Q & A

Q. What are the recommended methods for synthesizing N-(2,6-Dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide?

Synthesis typically involves multi-step organic reactions. A plausible route includes:

  • Step 1 : Formation of the spirocyclic 1,4-dioxaspiro[4.5]decane scaffold via ketalization of a cyclohexanone derivative with ethylene glycol .
  • Step 2 : Functionalization at the 7-position with a methyl group, followed by acrylamide conjugation via nucleophilic acyl substitution.
  • Validation : Confirm intermediates using 1H^1H-NMR and LC-MS. Final product purity should be assessed via HPLC (>98%) and elemental analysis .

Q. How can the structure of this compound be validated experimentally?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for crystal structure refinement. The spirocyclic system and acrylamide moiety should exhibit distinct bond angles and torsional parameters .
  • Spectroscopy : Compare 1H^1H-NMR chemical shifts (e.g., spirocyclic protons at δ 1.20–2.30 ppm, acrylamide protons at δ 5.60–6.30 ppm) and IR carbonyl stretches (~1650–1700 cm1^{-1}) with computational predictions .

Q. What are the key physicochemical properties to characterize for this compound?

  • Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) using gravimetric methods.
  • Stability : Conduct accelerated degradation studies under acidic/basic conditions (pH 1–13) and thermal stress (40–60°C) .
  • LogP : Determine via shake-flask method or HPLC retention time correlation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

  • Scenario : Discrepancies in proton environments may arise due to dynamic conformational changes.
  • Resolution :
  • Perform variable-temperature NMR to detect conformational equilibria.
  • Validate static structure via X-ray crystallography and compare with DFT-optimized geometries .
  • Use 1H^1H-1H^1H COSY and NOESY to confirm spatial proximity of protons .

Q. What strategies optimize the yield of the spirocyclic intermediate during synthesis?

  • Catalysis : Employ acid catalysts (e.g., p-toluenesulfonic acid) for ketalization, ensuring anhydrous conditions to prevent hydrolysis .
  • Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
  • Kinetic Control : Monitor reaction progress via TLC and quench before side reactions (e.g., over-alkylation) dominate.

Q. How can the reactivity of the acrylamide group be leveraged for further functionalization?

  • Michael Addition : React with thiols or amines under basic conditions (pH 8–9) to form covalent adducts.
  • Photopolymerization : Initiate radical polymerization using UV light and photoinitiators (e.g., Irgacure 2959) for hydrogel synthesis .
  • Click Chemistry : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) if propargyl derivatives are synthesized .

Q. What analytical techniques are critical for detecting degradation products?

  • LC-HRMS : Identify hydrolyzed products (e.g., free spirocyclic diol or acrylic acid derivatives) with mass accuracy <5 ppm.
  • NMR Dynamics : Track time-dependent changes in 1H^1H-NMR signals (e.g., disappearance of acrylamide peaks).
  • Thermogravimetric Analysis (TGA) : Monitor thermal decomposition profiles under nitrogen atmosphere .

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